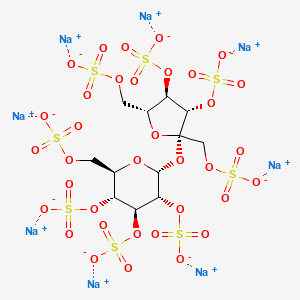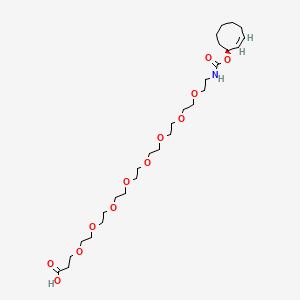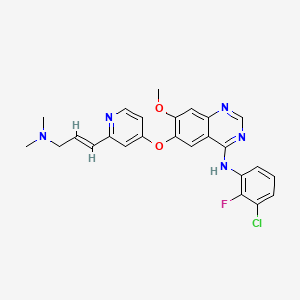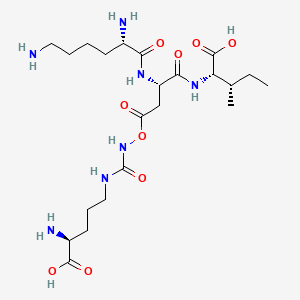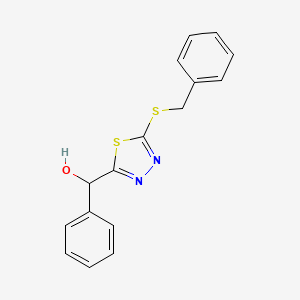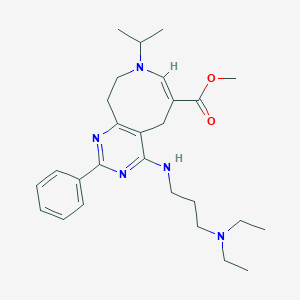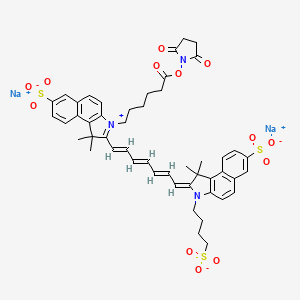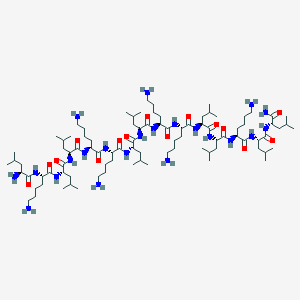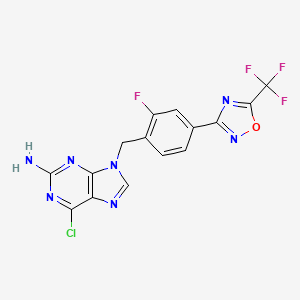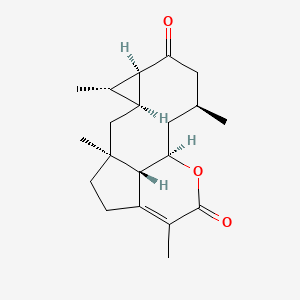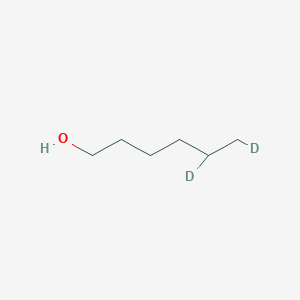
1-Hexanol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol-d2, also known as deuterated 1-Hexanol, is a deuterium-labeled compound with the chemical formula C6H12D2O. It is a derivative of 1-Hexanol, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique isotopic properties .
Preparation Methods
1-Hexanol-d2 can be synthesized through several methods:
Oligomerization of Ethylene: This industrial method involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.
Hydroformylation of 1-Pentene: Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes.
Hydroboration-Oxidation: In laboratory settings, 1-hexene can be converted to this compound by hydroboration using diborane in tetrahydrofuran, followed by treatment with hydrogen peroxide and sodium hydroxide.
Chemical Reactions Analysis
1-Hexanol-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hexane using reducing agents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. .
Scientific Research Applications
1-Hexanol-d2 is widely used in scientific research due to its deuterium labeling:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: It helps in studying metabolic pathways and enzyme activities by tracking the incorporation of deuterium.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other deuterated compounds
Mechanism of Action
The mechanism of action of 1-Hexanol-d2 involves its interaction with biological membranes. It is thought to intercalate within the acyl chains of the membrane, affecting membrane fluidity and function. This interaction can be studied using techniques like 2H NMR and radiolabel binding assays .
Comparison with Similar Compounds
1-Hexanol-d2 can be compared with other deuterated alcohols and similar compounds:
1-Hexanol: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
1-Hexanol-d3: Another deuterated form with three deuterium atoms.
1-Hexanol-d5: A more heavily deuterated form with five deuterium atoms.
1-Hexanol-d11: The most heavily deuterated form with eleven deuterium atoms .
This compound is unique due to its specific deuterium labeling, making it particularly useful in studies requiring precise tracking of molecular interactions and transformations.
Properties
Molecular Formula |
C6H14O |
|---|---|
Molecular Weight |
104.19 g/mol |
IUPAC Name |
5,6-dideuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D,2D |
InChI Key |
ZSIAUFGUXNUGDI-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCO |
Canonical SMILES |
CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


